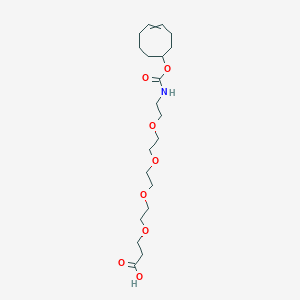

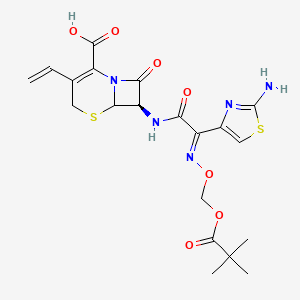

![molecular formula C11H14N6 B14097809 Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-](/img/structure/B14097809.png)

Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sardomozide involves the reaction of 4-amidino-1-indanone with hydrazine to form the intermediate 4-amidino-1-indanone-2’-amidinohydrazone . This intermediate is then subjected to further reactions to yield Sardomozide. The specific reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of Sardomozide typically involves large-scale synthesis using the aforementioned synthetic route. The process is carried out in controlled environments to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Sardomozide primarily undergoes inhibition reactions due to its role as a SAMDC inhibitor . It does not participate in typical organic reactions like oxidation or reduction but rather interacts with specific enzymes to exert its effects .

Common Reagents and Conditions: The primary reagent involved in the synthesis of Sardomozide is hydrazine, which reacts with 4-amidino-1-indanone . The reaction conditions are carefully controlled to prevent side reactions and ensure the formation of the desired product .

Major Products Formed: The major product formed from the synthesis of Sardomozide is the compound itself, Sardomozide. There are no significant by-products due to the specificity of the reaction .

Aplicaciones Científicas De Investigación

Sardomozide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, Sardomozide is used as a tool to study the inhibition of SAMDC and its effects on polyamine biosynthesis . This has implications for understanding cellular growth and proliferation.

Biology: In biological research, Sardomozide is used to investigate the role of SAMDC in various cellular processes . It has been shown to inhibit the growth of certain cancer cell lines, making it a valuable compound for cancer research .

Medicine: It is currently being studied for its efficacy in treating various types of cancer .

Industry: In the industrial sector, Sardomozide is used in the production of research chemicals and pharmaceuticals . Its role as a SAMDC inhibitor makes it a valuable compound for developing new therapeutic agents .

Mecanismo De Acción

Sardomozide exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC) . This enzyme is crucial for the biosynthesis of polyamines, which are essential for cell growth and proliferation . By inhibiting SAMDC, Sardomozide reduces the levels of polyamines in cells, leading to inhibited cell growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds:

- Piragliatin

- CM-10-18

- MK-0941 free base

- AMG-1694

- AZD1656

- Globalagliatin

- Palmitelaidic Acid

- AMG-3969

- RO-28-1675

- AR453588 hydrochloride

- PSN-GK1

- Cadisegliatin

- IHVR-11029

- PF-04991532

- GKA-71

- AZD1092

- Glucokinase activator 6

- Dorzagliatin (Standard)

- GKA50 quarterhydrate

- Glucokinase activator 3

- Nerigliatin

- PF-04279405

- Dorzagliatin

- AM-2394

- BMS-820132

Uniqueness: Sardomozide is unique due to its high specificity and potency as a SAMDC inhibitor . Unlike other similar compounds, Sardomozide has a broad spectrum of antiproliferative and antitumor activities, making it a valuable compound for cancer research and therapy .

Propiedades

Fórmula molecular |

C11H14N6 |

|---|---|

Peso molecular |

230.27 g/mol |

Nombre IUPAC |

2-[(4-methanehydrazonoyl-2,3-dihydroinden-1-ylidene)amino]guanidine |

InChI |

InChI=1S/C11H14N6/c12-11(13)17-16-10-5-4-8-7(6-15-14)2-1-3-9(8)10/h1-3,6H,4-5,14H2,(H4,12,13,17) |

Clave InChI |

CHGQNYNSRVWUJP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=NN=C(N)N)C2=CC=CC(=C21)C=NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

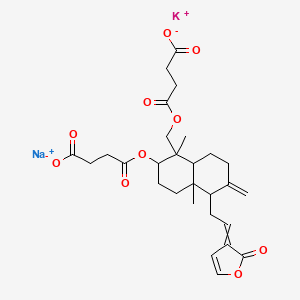

![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)

![N-[(4-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14097739.png)

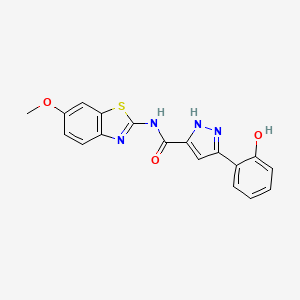

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097742.png)

![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097752.png)

![1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097753.png)

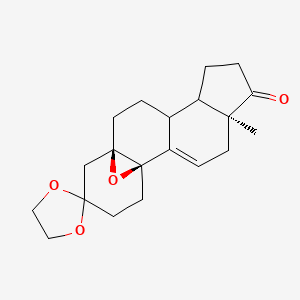

![[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14097770.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14097783.png)